molecular formula C12H17NO2 B13350855 Rel-(1r,2s)-2,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Rel-(1r,2s)-2,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13350855
M. Wt: 207.27 g/mol
InChI Key: GLKZLMXELQFUOC-NWDGAFQWSA-N
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Description

Rel-(1r,2s)-2,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral compound with significant interest in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1r,2s)-2,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine typically involves several steps, starting from commercially available precursors. One common method involves the reduction of a corresponding ketone, followed by a series of functional group transformations to introduce the methoxy groups and the amine functionality. The reaction conditions often require the use of chiral catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Rel-(1r,2s)-2,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to convert ketones or aldehydes to alcohols or amines.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon or sodium borohydride.

    Substitution: Conditions may include the use of strong bases or acids, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

Rel-(1r,2s)-2,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Rel-(1r,2s)-2,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Rel-(1r,2s)-2,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine can be compared with other similar compounds, such as:

    Rel-(1r,2s)-Tramadol Hydrochloride: Another chiral compound with significant biological activity.

    Rel-(1r,2s,5r)-Ipconazole: Known for its use in agricultural applications.

    Rel-(1r,2s,4s)-Norbornan-2-ol: Utilized in various chemical syntheses.

These comparisons highlight the unique properties of this compound, such as its specific stereochemistry and functional groups, which contribute to its distinct chemical and biological behavior.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

(1R,2S)-2,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C12H17NO2/c1-14-9-5-3-8-4-6-11(15-2)12(13)10(8)7-9/h3,5,7,11-12H,4,6,13H2,1-2H3/t11-,12+/m0/s1

InChI Key

GLKZLMXELQFUOC-NWDGAFQWSA-N

Isomeric SMILES

CO[C@H]1CCC2=C([C@H]1N)C=C(C=C2)OC

Canonical SMILES

COC1CCC2=C(C1N)C=C(C=C2)OC

Origin of Product

United States

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